Decarboxyl Ofloxacin
Overview
Description
Decarboxyl ofloxacin is a derivative of ofloxacin, a fluoroquinolone antibiotic. It is characterized by the removal of the carboxyl group from the parent compound, ofloxacin. This modification can influence the compound’s chemical properties and biological activity. This compound retains the core structure of ofloxacin, which includes a fluorine atom at the C-6 position and a piperazinyl ring, contributing to its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decarboxyl ofloxacin involves the decarboxylation of ofloxacin. This process typically requires specific reaction conditions, such as elevated temperatures and the presence of a decarboxylating agent. The reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) or under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Decarboxyl ofloxacin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinyl ring or the fluorine-substituted positions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Decarboxyl ofloxacin has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: It serves as a tool to study the mechanisms of bacterial resistance and the effects of structural modifications on antibacterial activity.
Medicine: Research on this compound contributes to the development of new antibiotics with improved efficacy and reduced side effects.
Industry: It is used in the quality control of pharmaceutical products and in the synthesis of other fluoroquinolone derivatives .
Mechanism of Action
Decarboxyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ofloxacin: The parent compound with a carboxyl group.
Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: A fourth-generation fluoroquinolone with improved efficacy against Gram-positive bacteria
Uniqueness
Decarboxyl ofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and biological activity. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound, ofloxacin .
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCAWXSWVQNHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347579 | |
Record name | Decarboxyl Ofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123155-82-8 | |
Record name | Decarboxyl ofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decarboxyl Ofloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DECARBOXYL OFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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